4,5-dibromothiophene-2-carbonitrile
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Overview
Description
4,5-Dibromothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HBr2NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its two bromine atoms and a nitrile group attached to the thiophene ring, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dibromothiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the bromination of thiophene derivatives. For instance, 4,5-dibromothiophene can be reacted with cyanogen bromide in the presence of a base to yield this compound . Another method involves the reaction of 4,5-dibromothiophene with a nitrile source under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by nitrile introduction. The process requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Cross-Coupling: Palladium catalysts are often used in Suzuki or Stille coupling reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Coupling: Biaryl or heteroaryl compounds.
Reduction: Amines derived from the nitrile group.
Scientific Research Applications
4,5-Dibromothiophene-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
Material Science: It is employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds with various biological activities.
Mechanism of Action
The mechanism of action of 4,5-dibromothiophene-2-carbonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In material science, its electronic properties are exploited to develop semiconducting materials. The presence of bromine and nitrile groups allows for specific interactions with other molecules, facilitating its use in diverse chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromothiophene-2-carbonitrile
- 5-Bromothiophene-2-carbonitrile
- 2,5-Dibromothiophene
Uniqueness
4,5-Dibromothiophene-2-carbonitrile is unique due to the specific positioning of the bromine atoms and the nitrile group on the thiophene ring. This arrangement imparts distinct reactivity and electronic properties, making it valuable for specific synthetic applications and material development .
Properties
CAS No. |
54521-49-2 |
---|---|
Molecular Formula |
C5HBr2NS |
Molecular Weight |
266.9 |
Purity |
95 |
Origin of Product |
United States |
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